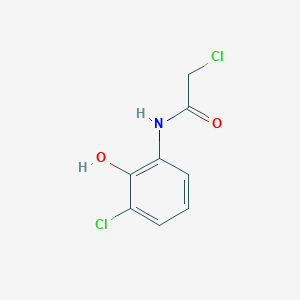

2,3-dimethoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,3-dimethoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide” is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries and have potential therapeutic applications . They have been used in the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, among other conditions .

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported to start from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . All the obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar benzamide compounds has been confirmed by proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and infrared .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar benzamide compounds include the condensation of benzoic acids and amines . The reaction is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzamide compounds have been analyzed using various spectroscopic and elemental methods .科学的研究の応用

Metabolic Studies and Drug Disposition

Studies have explored the metabolic pathways and disposition of benzamide derivatives, focusing on their metabolism, excretion, and the identification of metabolites. For example, the metabolism of benzamide derivatives involves extensive oxidation and rearrangement processes, leading to the formation of principal circulating components and metabolites. These studies shed light on the elimination pathways and half-lives of these compounds, providing crucial information for understanding their behavior in the human body (Renzulli et al., 2011).

Antidepressant and Anticonvulsant Effects

Benzothiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects. In studies, certain derivatives displayed significant decreases in immobility duration, indicating potential antidepressant activity. Moreover, some derivatives exhibited anticonvulsant effects comparable to standard medications, suggesting their utility in treating conditions like depression and seizures (Qing‐Hao Jin et al., 2019).

Receptor Binding Studies for Cancer Imaging

Radiolabeled benzamides, due to their preferential binding to sigma receptors overexpressed in cancer cells, have been utilized in imaging studies to visualize tumors, including breast cancer and melanoma, in vivo. These studies highlight the potential of benzamide derivatives in aiding the diagnosis and monitoring of cancer (Caveliers et al., 2002; Maffioli et al., 1994).

Toxicological Assessments and Drug Interactions

The toxicological profiles and drug interaction potentials of certain benzamide derivatives have been assessed. These studies help in understanding the adverse effects and pharmacokinetic interactions, contributing to safer therapeutic applications and drug development strategies (López et al., 2014; Farré et al., 2007).

Biomonitoring and Exposure Assessment

Biomonitoring studies involving benzamide derivatives have been conducted to assess human exposure to these compounds and their metabolites, especially in the context of environmental and occupational health. These studies provide valuable data for risk assessment and the establishment of safety standards (Stillwell et al., 1999).

作用機序

While the specific mechanism of action for “2,3-dimethoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide” is not mentioned in the retrieved papers, benzamide derivatives have been found to possess various biological activities. They have shown anti-inflammatory, analgesic, antitumor, antimicrobial, antibacterial, antifungal, antioxidant, and antiplatelet activities .

将来の方向性

Benzamide compounds, including “2,3-dimethoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide”, have potential applications in various fields, including medicine, industry, and agriculture . Future research could focus on conducting in vivo biochemical tests of effective amides and exploring their potential applications .

特性

IUPAC Name |

2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-23-13-9-7-12(8-10-13)15-11-26-19(20-15)21-18(22)14-5-4-6-16(24-2)17(14)25-3/h4-11H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMQUFKLUIVFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

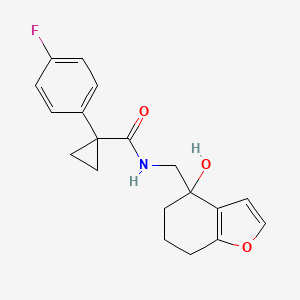

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2649698.png)

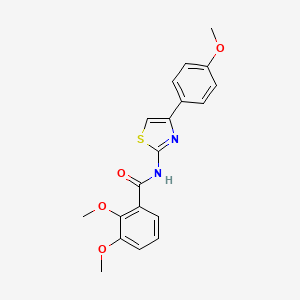

![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)

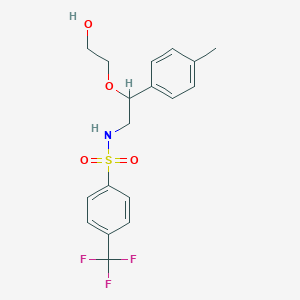

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2649717.png)

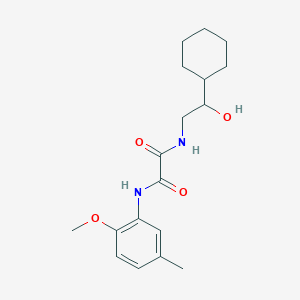

![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)